molecular formula C7H10ClN3O2 B14701807 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole CAS No. 23571-43-9

1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole

Cat. No.: B14701807
CAS No.: 23571-43-9
M. Wt: 203.62 g/mol
InChI Key: SPPPYRUQHOFCCJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroimidazole core, which is a common motif in many biologically active molecules. The presence of the chloroethyl and ethyl groups further enhances its reactivity and potential utility in synthetic chemistry and medicinal applications.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 5-ethyl-2-nitroimidazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions to form more reactive intermediates.

    Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are often carried out under mild to moderate temperatures to ensure selectivity and yield.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions, particularly those involving nitroimidazole derivatives.

    Medicine: Due to its structural similarity to other biologically active nitroimidazoles, it is investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole involves several key steps:

    Molecular Targets: The compound interacts with cellular components, particularly DNA and proteins, through its reactive nitro and chloroethyl groups.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins, disrupting their function.

    Biological Effects: These interactions result in the inhibition of cellular processes, leading to cell death, which is particularly useful in targeting rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

1-(2-Chloroethyl)-5-ethyl-2-nitroimidazole can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea share structural similarities and exhibit similar reactivity.

    Uniqueness: The presence of the ethyl group in this compound distinguishes it from other nitroimidazole derivatives, potentially offering different reactivity and biological activity profiles.

    Applications: While similar compounds are also used in medicinal chemistry and industrial applications, the specific structure of this compound may offer unique advantages in certain contexts, such as improved selectivity or reduced toxicity.

Properties

CAS No.

23571-43-9

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

1-(2-chloroethyl)-5-ethyl-2-nitroimidazole

InChI

InChI=1S/C7H10ClN3O2/c1-2-6-5-9-7(11(12)13)10(6)4-3-8/h5H,2-4H2,1H3

InChI Key

SPPPYRUQHOFCCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CCCl)[N+](=O)[O-]

Origin of Product

United States

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